![molecular formula C27H24N4O4 B2762482 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207026-86-5](/img/no-structure.png)
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity and Potential Anticancer Applications
Compounds structurally related to the specified chemical have shown significant cytotoxic activities against various cancer cell lines. For example, derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazoline-2,4(1H,3H)-diones, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds were even curative in vivo against colon tumors in mice at certain dosages, suggesting potential for development as anticancer agents (Deady et al., 2003).
Hypotensive Agents and Vascular Relaxation
Quinazoline dione derivatives have been explored for their hypotensive activities, specifically their effects on blood vessel relaxation. Certain substitutions on the quinazoline dione framework have demonstrated significant activity in relaxing blood vessels, potentially offering a basis for developing new hypotensive agents. This indicates the potential of quinazoline dione derivatives in cardiovascular research, focusing on blood pressure regulation and vascular health (Eguchi et al., 1991).
Herbicide Development and Agricultural Applications
The exploration of quinazoline-2,4-dione derivatives in the development of herbicides has shown promising results. For instance, pyrazole-quinazoline-2,4-dione hybrids were designed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the metabolic pathways of certain resistant weeds. These compounds displayed excellent herbicidal activity against various weeds at low application rates, suggesting a potential application in creating more efficient and selective herbicides for agricultural use (He et al., 2020).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The second intermediate is then coupled with 3-(3,4-dimethylphenyl)-2,4(1H,3H)-quinazolinedione to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "3-ethoxyaniline", "thionyl chloride", "sodium azide", "hydrazine hydrate", "3-(3,4-dimethylphenyl)-2,4(1H,3H)-quinazolinedione", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.", "3-nitrobenzoyl chloride is then reacted with 3-ethoxyaniline in the presence of triethylamine to form 3-(3-ethoxyphenyl)-2-nitrobenzamide.", "The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst.", "The resulting amine is then reacted with sodium azide in the presence of dimethylformamide to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "The carboxylic acid is then converted to the acid chloride using thionyl chloride.", "The acid chloride is then reacted with hydrazine hydrate to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide.", "3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide is then coupled with 3-(3,4-dimethylphenyl)-2,4(1H,3H)-quinazolinedione in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine to form the final product, 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "The final product is then purified using column chromatography with a mixture of ethyl acetate and hexanes as the eluent.", "The purified product is then dried and characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS RN |
1207026-86-5 |
Product Name |
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-21-9-7-8-19(15-21)25-28-24(35-29-25)16-30-23-11-6-5-10-22(23)26(32)31(27(30)33)20-13-12-17(2)18(3)14-20/h5-15H,4,16H2,1-3H3 |
InChI Key |
AMKLIVOCLMBZEC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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